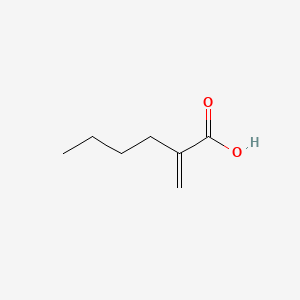

2-Butyl acrylic acid

描述

Structure

3D Structure

属性

分子式 |

C7H12O2 |

|---|---|

分子量 |

128.17 g/mol |

IUPAC 名称 |

2-methylidenehexanoic acid |

InChI |

InChI=1S/C7H12O2/c1-3-4-5-6(2)7(8)9/h2-5H2,1H3,(H,8,9) |

InChI 键 |

FEUFEGJTJIHPOF-UHFFFAOYSA-N |

SMILES |

CCCCC(=C)C(=O)O |

规范 SMILES |

CCCCC(=C)C(=O)O |

产品来源 |

United States |

Synthetic Methodologies and Process Optimization for Butyl Acrylate

Industrial-Scale Production Routes and Their Evolution

The commercial production of n-butyl acrylate (B77674) is predominantly achieved through the direct esterification of acrylic acid with n-butanol. iocl.comatamanchemicals.com This reaction, while straightforward in principle, involves a reversible equilibrium, necessitating strategic process design to achieve high yields.

Esterification of Acrylic Acid with n-Butanol

CH₂=CHCOOH + CH₃(CH₂)₃OH ⇌ CH₂=CHCOO(CH₂)₃CH₃ + H₂O (Acrylic Acid + n-Butanol ⇌ n-Butyl Acrylate + Water)

To drive the equilibrium towards the product side, water is continuously removed from the reaction mixture. google.com This is often accomplished by azeotropic distillation. The process typically yields between 94-97% of n-butyl acrylate. atamanchemicals.com The crude product then undergoes purification steps, usually involving distillation, to separate it from unreacted starting materials, the catalyst, and any byproducts. intratec.us

Investigation of Acidic Catalytic Systems (Homogeneous and Heterogeneous)

The choice of catalyst is critical in the esterification process. Both homogeneous and heterogeneous catalysts are employed in industrial settings. google.comupb.ro

Homogeneous Catalysts: Traditionally, strong mineral acids such as sulfuric acid and sulfonic acids like p-toluenesulfonic acid have been used as homogeneous catalysts. google.comupb.ro These catalysts are effective in promoting the reaction rate. However, their use presents significant challenges, including corrosion of equipment, difficulty in separating the catalyst from the product, and the generation of acidic waste streams that require neutralization. upb.roresearchgate.net

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have gained considerable attention. upb.roresearchgate.net Ion-exchange resins, such as sulfonated polystyrene-divinylbenzene resins (e.g., Amberlyst 15), are widely studied and used. sci-hub.stacs.org These heterogeneous catalysts offer several advantages:

Easy separation from the reaction mixture, simplifying product purification. sci-hub.st

Reduced corrosion and environmental concerns. researchgate.net

Potential for catalyst reuse over multiple cycles. sci-hub.stacs.org

Other heterogeneous catalysts explored include zirconia-supported tungstophosphoric acid and various heteropolyacids. upb.roresearchgate.net The table below summarizes some of the catalytic systems investigated for butyl acrylate synthesis.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | Sulfuric acid, p-Toluenesulfonic acid google.comupb.ro | High reaction rates | Corrosive, difficult to separate, waste generation upb.roresearchgate.net |

| Heterogeneous | Ion-exchange resins (e.g., Amberlyst 15) sci-hub.stacs.org, Supported heteropolyacids researchgate.net | Easy separation, reusable, less corrosive researchgate.netsci-hub.st | Potential for lower activity, mass transfer limitations mdpi.comacs.org |

Process Intensification Strategies for Enhanced Production

To improve the efficiency, economics, and environmental footprint of n-butyl acrylate production, various process intensification strategies have been developed and implemented. researchgate.net

Application of Reactive Distillation Technology

Reactive distillation is a prime example of process intensification where the chemical reaction and separation occur simultaneously within a single unit. europa.eu In the context of butyl acrylate synthesis, the esterification reaction takes place in the distillation column. As the reaction proceeds, the water byproduct is continuously removed as a vapor, shifting the equilibrium towards higher product formation. google.com

This integrated approach offers several benefits:

Increased Conversion: By continuously removing products, equilibrium limitations are overcome.

Energy Savings: The heat of reaction can be used to provide the heat required for distillation.

Reduced Capital Cost: Combining a reactor and a distillation column into one unit reduces equipment costs. europa.eu

Reduced Footprint: A more compact process design. researchgate.net

One of the main challenges in the reactive distillation of acrylic systems is the potential for polymerization, which can be mitigated through the use of inhibitors and careful control of operating conditions. europa.eugoogle.com

Exploration of Chromatographic Reactors

Chromatographic reactors represent another process intensification strategy. In this setup, the catalyst is packed into a column, and the reactants flow through it. By exploiting the different adsorption characteristics of the reactants and products on the catalyst or a separate adsorbent, a separation effect can be achieved in situ with the reaction. For the synthesis of butyl acrylate, a fixed-bed adsorptive reactor packed with an ion-exchange resin like Amberlyst 15 has been evaluated. researchgate.netresearchgate.net This can help in separating the products from the reactants and driving the reaction forward.

Reaction Kinetics and Thermodynamic Equilibrium Studies

A thorough understanding of reaction kinetics and thermodynamic equilibrium is essential for the design, optimization, and control of n-butyl acrylate production processes.

The esterification of acrylic acid with n-butanol is a reversible, second-order reaction. researchgate.net Kinetic studies are often performed in batch reactors to determine the influence of various parameters such as temperature, reactant molar ratio, and catalyst concentration on the reaction rate. acs.org

Several kinetic models have been proposed to describe the reaction, including pseudo-homogeneous models and more complex heterogeneous models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) and Eley-Rideal models. acs.orgacs.org The LHHW model, which considers the adsorption of reactants onto the catalyst surface, has been found to accurately describe the kinetics of the reaction using solid acid catalysts like Amberlyst-15. acs.orgacs.org

The following table presents a summary of findings from a kinetic study on the esterification of acrylic acid with n-butanol using Amberlyst-15 as a catalyst. acs.org

| Parameter | Condition | Effect on Conversion |

| Temperature | 50 to 90 °C | Increased temperature leads to a higher reaction rate and conversion. acs.org |

| n-Butanol/Acrylic Acid Molar Ratio | 2 and 3 | A higher molar ratio of alcohol to acid favors the forward reaction. acs.org |

| Catalyst Loading | 1 wt % to 3.5 wt % | Increasing the catalyst amount increases the reaction rate up to a certain point. acs.org |

Thermodynamic equilibrium studies are also crucial for determining the maximum achievable conversion under specific conditions. The equilibrium constant (Keq) for the reaction is a key parameter that is dependent on temperature. acs.org

Development and Validation of Kinetic Models (e.g., Langmuir–Hinshelwood–Hougen–Watson)

The esterification of acrylic acid with n-butanol to produce butyl acrylate is a reversible reaction that is often limited by equilibrium. researchgate.net To describe the kinetics of this reaction, particularly when using heterogeneous catalysts like ion-exchange resins (e.g., Amberlyst 15-wet), various kinetic models are evaluated. acs.orgacs.org Among these, a simplified Langmuir–Hinshelwood–Hougen–Watson (LHHW) model has been found to best represent the experimental data. researchgate.netacs.org

This model assumes that the reaction occurs on the catalytic surface and involves the adsorption of reactants and products. acs.org A study conducted in a batch reactor at temperatures ranging from 50 to 90 °C, with n-butanol to acrylic acid molar ratios of 2 and 3, and catalyst amounts from 1 to 3.5 wt%, determined that a simplified LHHW model was the most suitable. acs.orgup.pt

The rate expression for this model is given by: r = k_c * ((a_1 * a_2 - (a_3 * a_4) / K_eq) / (1 + K_4 * a_4)^2) researchgate.netacs.org

Where:

r is the reaction rate.

k_c is the kinetic constant.

a_1, a_2, a_3, a_4 are the activities of acrylic acid, n-butanol, butyl acrylate, and water, respectively.

K_eq is the equilibrium constant.

K_4 is the adsorption constant for water. acs.org

The temperature dependency of the kinetic constant, k_c, follows the Arrhenius equation. The investigation also highlighted that an ultrasound-assisted synthesis method using Amberlyst-15 as a catalyst could achieve equilibrium conversion of acrylic acid more rapidly than conventional methods. acs.org

Table 1: Kinetic Parameters for Butyl Acrylate Synthesis

| Parameter | Value |

|---|---|

| **k_c (mol·g_cat⁻¹·min⁻¹) ** | 1.52 × 10⁷ – 66 988/(RT) |

| K_4 | 1.589 |

Data derived from studies on the esterification of n-butanol with acrylic acid using an Amberlyst 15-wet catalyst. researchgate.netacs.org

Thermodynamic Characterization of Esterification (Standard Enthalpy and Entropy Determinations)

Understanding the thermodynamics of the esterification reaction is crucial for optimizing reaction conditions and reactor design. The reaction to form butyl acrylate is a mildly exothermic reversible reaction. researchgate.net However, some studies have reported it as endothermic. researchgate.net

Equilibrium experiments are conducted to determine the equilibrium constant (K_eq) at various temperatures. acs.org From the temperature dependence of the equilibrium constant, the standard enthalpy (ΔH°) and standard entropy (ΔS°) of the reaction can be determined using the van 't Hoff equation.

One study determined the equilibrium equation to be: K_eq = exp((−(1490 ± 577)/T + (7.21 ± 1.67))) researchgate.netacs.org

From this equation, the standard enthalpy and entropy values were calculated. researchgate.netacs.org

Another study investigating homogeneous catalytic esterification with varied temperatures from 50 °C to 70 °C observed that the equilibrium conversion increased with temperature, suggesting an endothermic nature under those conditions. researchgate.net

Table 2: Thermodynamic Parameters for Butyl Acrylate Esterification

| Thermodynamic Parameter | Value |

|---|---|

| Standard Enthalpy (ΔH°) | 12.39 ± 4.80 kJ/mol |

| Standard Entropy (ΔS°) | 59.98 ± 13.87 J/mol·K |

These values were determined from equilibrium experiments of the esterification of n-butanol and acrylic acid. researchgate.netacs.org

The discrepancies in the reported endothermic or exothermic nature of the reaction can be attributed to different reaction conditions, such as the type of catalyst (homogeneous vs. heterogeneous) and the composition of the reaction mixture. researchgate.netresearchgate.net For instance, a study using a homogeneous catalyst reported a standard enthalpy change of -6.4 kJ/mol, indicating a mildly exothermic reaction. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Butyl acrylic acid |

| Butyl acrylate |

| n-Butanol |

| Acrylic acid |

| Water |

| Amberlyst 15 |

| Sulfuric acid |

| Hydrochloric acid |

| p-Toluenesulfonic acid |

| Butyl 3-butoxypropanoate |

| 3-Butoxypropionic acid |

Polymerization Chemistry of Butyl Acrylate

Fundamental Polymerization Mechanisms and Kinetic Studies

The synthesis of polymers from butyl acrylate (B77674) is predominantly carried out via free radical polymerization in solution, which can be initiated by raising the temperature (thermal self-initiation) or by adding an initiator. chemrxiv.org

Free radical polymerization of acrylates, especially at elevated temperatures, presents a complex kinetic scenario due to the occurrence of secondary reactions that influence the polymer's molecular structure and weight. acs.org

The fundamental steps in the free-radical polymerization of n-butyl acrylate are initiation, propagation, and termination. mdpi.com

Initiation: The process begins with the formation of free radicals from an initiator molecule. In the absence of a conventional initiator, n-butyl acrylate can undergo thermal self-initiation at high temperatures (e.g., 200-220 °C), where monomer molecules themselves generate radicals. mdpi.com This self-initiation is a significant reaction, capable of achieving high monomer conversion. mdpi.com

Propagation: The newly formed radical adds to a monomer molecule, creating a longer polymer chain with the radical at the growing end. This step repeats, rapidly increasing the molecular weight of the polymer. mdpi.com

Termination: The growth of a polymer chain is concluded by termination reactions. This can occur through two primary mechanisms: combination, where two growing polymer chains join together, or disproportionation, where one polymer chain abstracts a hydrogen atom from another, resulting in two terminated chains, one with a saturated end and the other with an unsaturated end. mdpi.com

The choice of initiator system plays a crucial role in the polymerization of butyl acrylate, influencing the reaction kinetics and the final polymer properties. A variety of initiators are employed, including peroxides (like hydrogen peroxide and tert-butyl hydroperoxide), azo compounds, and redox initiator systems. google.com

The type of initiator also impacts the polymer's microstructure. For example, the use of different initiators in emulsion polymerization can lead to variations in particle size and distribution. mdpi.com The initiator system can also influence the degree of branching in the polymer chain.

Table 1: Common Initiator Systems for Butyl Acrylate Polymerization

| Initiator Type | Examples | Typical Polymerization Method | Key Features |

| Peroxides | Hydrogen peroxide, tert-butyl hydroperoxide, Benzoyl peroxide (BPO) | Solution, Emulsion | Effective at higher temperatures; BPO concentration can influence reaction rate. google.comresearchgate.net |

| Azo Compounds | Azobisisobutyronitrile (AIBN) | Solution, Bulk | Decomposes to form nitrogen gas and radicals. vot.pl |

| Redox Systems | CHP/Fe²⁺/EDTA/SFS, Ammonium persulfate (APS)/TMEDA | Emulsion | Allows for polymerization at lower temperatures, influencing particle size and distribution. epa.govacs.orgacs.org |

| Thermal Self-Initiation | None (monomer itself) | Bulk, Solution | Occurs at high temperatures (≥200°C), leading to significant conversion without external initiators. mdpi.com |

The kinetics of butyl acrylate polymerization and the properties of the resulting polymer are highly sensitive to reaction conditions.

Solvent: The choice of solvent can significantly impact the polymerization kinetics. Solvents capable of chain transfer reactions, such as n-butanol, methyl ethyl ketone, and p-xylene, can influence the polymer's molecular weight. mdpi.com In contrast, solvents like n-heptane are used when transfer reactions are to be minimized. mdpi.com The polymerization rate can also be affected by the solvent; for example, the reaction rate is higher in ethyl acetate (B1210297) compared to toluene, even though the final conversions may be similar. researchgate.net In some cases, the solvent can influence the rate of backbiting. chemrxiv.org

Monomer Concentration: Monomer concentration has a pronounced effect on polymerization kinetics. Higher monomer concentrations generally lead to an increased reaction rate and a more pronounced gel effect. researchgate.net At low monomer concentrations, which are typical in semibatch reactor operations, secondary reactions like intramolecular chain transfer (backbiting) become more significant. acs.orgresearchgate.net The ratio of backbiting to propagation is inversely proportional to the monomer concentration, meaning that at the beginning of polymerization or at the end of a feeding period in a semibatch process, when monomer concentration is low, branch formation is more dominant. acs.org

Backbiting (Intramolecular Chain Transfer): This is a dominant secondary reaction where a growing polymer radical abstracts a hydrogen atom from its own backbone, typically from the fifth carbon atom back. chemrxiv.orgmdpi.com This process transforms a secondary end-chain radical into a more stable tertiary mid-chain radical, leading to the formation of short-chain branches. acs.orgnih.gov The rate of backbiting is inversely proportional to the monomer concentration; thus, it is more prevalent at the start of polymerization or under starved-feed conditions. acs.org

β-Scission: The tertiary mid-chain radical formed via backbiting can undergo β-scission, a fragmentation reaction that results in a macromonomer (a dead polymer chain with a terminal double bond) and a new, shorter radical. mdpi.comresearchgate.netacs.org This reaction has a higher activation energy and becomes more significant at elevated temperatures. researchgate.netacs.org The formation of macromonomers can influence the polymer's rheological properties. researchgate.netnih.gov

Chain Transfer to Monomer/Solvent/Polymer:

Chain Transfer to Monomer: A growing polymer radical can abstract an atom (usually hydrogen) from a monomer molecule, terminating the polymer chain and initiating a new one. mdpi.com

Chain Transfer to Solvent: If the solvent is active, a growing polymer radical can transfer its activity to a solvent molecule. mdpi.com This is a way to control the molecular weight of the polymer. researchgate.net

Intermolecular Chain Transfer to Polymer: A growing radical can abstract a hydrogen atom from a neighboring dead polymer chain, creating a new radical site on that chain. This leads to the formation of long-chain branches. mdpi.com

These secondary reactions introduce complexity into the polymerization kinetics and result in a polymer with a more intricate microstructure, including branches and different end-groups, which ultimately determine the material's final properties. acs.org

Controlled/living radical polymerization (CRP/LRP) methods offer a significant advantage over conventional free radical polymerization by allowing for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. vot.plcmu.edu These techniques are based on establishing a dynamic equilibrium between a small number of active, propagating radicals and a large majority of dormant species. cmu.eduacs.org Several CRP/LRP techniques have been successfully applied to the polymerization of butyl acrylate.

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile CRP method that uses a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. cmu.eduresearchgate.net For butyl acrylate, ATRP has been successfully carried out using various catalyst systems, such as CuIBr/4,4′-di(5-nonyl)-2,2′-bipyridine (dNbpy) and CuBr/N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA). cmu.eduacs.org The choice of solvent can have a remarkable effect on the polymerization rate and control; for instance, using ethylene (B1197577) carbonate as a solvent with a CuIBr/bpy catalyst system leads to a significant increase in the polymerization rate. cmu.eduacs.org High pressure can also be used to enhance the polymerization rate in ATRP of n-butyl acrylate while maintaining control, even with very low catalyst concentrations. nih.gov

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. acs.orgsigmaaldrich.com The process allows for excellent control over the molecular weight and polydispersity of poly(butyl acrylate). rsc.org The kinetics of RAFT polymerization of butyl acrylate can be influenced by an induction period and rate retardation, which are more pronounced with higher concentrations of the CTA. acs.org Different CTAs, such as cyanomethyl dodecyl trithiocarbonate (B1256668) (CMDTTC) and dibenzyl trithiocarbonate (DBTTC), have been effectively used. uncw.edu Recently, ring-expansion RAFT (RE-RAFT) polymerization using a cyclic trithiocarbonate has been explored for the synthesis of cyclic poly(tert-butyl acrylate). nih.gov

Nitroxide-Mediated Polymerization (NMP): NMP employs stable nitroxide radicals to reversibly trap the growing polymer chains. vot.pl While initially limited, the development of new nitroxides, such as N-tert-butyl-1-diethylphosphono-2,2-dimethylpropyl nitroxide (DEPN), has enabled the controlled polymerization of a wider range of monomers, including n-butyl acrylate. vot.plcmu.eduacs.org The polymerization proceeds with a pseudo-stationary phase where the concentrations of polymeric radicals and the nitroxide remain relatively constant. cmu.edu

Iniferter-Mediated Polymerization: Iniferters (initiator-transfer agent-terminator) are molecules that can initiate, transfer, and terminate polymer chains. Photochemical iniferters, such as dithiocarbamates, have been used for the controlled polymerization of n-butyl acrylate, although the degree of control may be less than that for other monomers like styrene (B11656). rsc.org

These CRP/LRP techniques have significantly expanded the ability to create well-defined poly(butyl acrylate)-based materials, including block copolymers and star polymers, with tailored properties for specific applications. vot.plresearchgate.net

Table 2: Comparison of CRP/LRP Techniques for Butyl Acrylate Polymerization

| Technique | Mediating Agent | Key Features |

| ATRP | Transition metal complex (e.g., CuBr/ligand) | Versatile, sensitive to catalyst/ligand/solvent choice. cmu.eduacs.org |

| RAFT | Thiocarbonylthio compound (CTA) | Tolerant to a wide range of functional groups and reaction conditions. acs.orgrsc.org |

| NMP | Stable nitroxide radical (e.g., DEPN) | Often requires higher temperatures; newer nitroxides have expanded its applicability. vot.plcmu.edu |

| Iniferter | Iniferter molecule (e.g., dithiocarbamate) | Can be initiated photochemically; control may be monomer-dependent. rsc.org |

Controlled/Living Radical Polymerization (CRP/LRP) Techniques

Advanced Polymerization Methodologies

Beyond CRP, other advanced polymerization methodologies are critical for producing poly(butyl acrylate) with specific physical forms and properties, such as latex particles for coatings and adhesives.

Emulsion Polymerization: Control of Particle Size, Distribution, and Latex Stability

Several factors influence these properties:

Monomer Feeding Strategy: In the synthesis of core-shell styrene-butyl acrylate particles, the monomer feeding time directly impacts the final particle size; a decreasing feeding time leads to an increase in particle size. researchgate.netusm.my

Surfactants: The type and concentration of surfactant (emulsifier) are critical. Surfactants stabilize monomer droplets and the resulting polymer particles, preventing coagulation. mdpi.com In vinyl-acrylic emulsions, which are notoriously difficult to stabilize due to the high water solubility of vinyl acetate, a combination of anionic and nonionic surfactants is often required to achieve good mechanical stability and control over particle size. pcimag.com The use of reactive emulsifiers, which become covalently bonded to the polymer chain, can improve the stability and water resistance of the final latex film. mdpi.com

Aging Time: Post-polymerization aging time can increase monomer conversion but typically has little effect on the final particle size. researchgate.netusm.my

Initiator and Stabilizer: The choice of initiator and stabilizers, such as acrylic acid, also plays a role in achieving a stable latex with minimal coagulum. calpoly.eduresearchgate.net

By carefully manipulating these parameters, it is possible to produce monodisperse poly(butyl acrylate)-based latexes with particle sizes tailored for specific applications, such as the 200–300 nm range desired for producing color effects in coatings via light reflection. researchgate.netusm.my Furthermore, the stability of the latex, both mechanical and electrolytic, is a crucial quality parameter that is heavily dependent on the stabilization strategy employed. pcimag.commdpi.com

Solution Polymerization Techniques and Solvent Effects

In solution polymerization, the monomer and initiator are dissolved in a non-reactive solvent. The choice of solvent can have a significant impact on the polymerization kinetics and the properties of the resulting polymer. tu-clausthal.de

Studies on the high-temperature (80-160°C) self-initiated polymerization of butyl acrylate in various solvents have revealed strong solvent effects on the polymerization rate (r_p). tu-clausthal.demdpi.com

Dioxane was found to result in a higher polymerization rate compared to bulk polymerization at equivalent monomer concentrations. tu-clausthal.demdpi.com

Aromatic solvents (e.g., toluene, xylene) and 2-octanone resulted in lower polymerization rates compared to bulk. tu-clausthal.demdpi.com

Furthermore, theoretical studies suggest that solvents can induce cage effects that influence intramolecular hydrogen transfer (backbiting) reactions, which are common in acrylate polymerization. The rate constant for backbiting in poly(butyl acrylate) was found to be higher in the condensed phase than in the gas phase, with a twofold increase observed in xylene compared to bulk polymerization. rsc.org These solvent-mediated effects on elementary reaction steps underscore the complexity of solution polymerization and the importance of solvent selection in controlling the final polymer properties.

Miniemulsion Polymerization for Nanostructured Materials

Miniemulsion polymerization is a sophisticated technique for creating nanostructured materials by polymerizing monomer droplets with a narrow size distribution (typically 50-500 nm). This method is particularly effective for encapsulating inorganic nanoparticles and creating hybrid materials with unique properties. researchgate.net The process involves shearing a two-phase system to form stable, sub-micrometer monomer droplets in a continuous phase, usually water. A key feature is the use of a co-stabilizer, such as a long-chain alkane (e.g., hexadecane), which prevents droplet degradation through Ostwald ripening. researchgate.net

This technique has been successfully used to synthesize a variety of nanostructured materials based on butyl acrylate. For instance, hybrid latexes of polyurethane and poly(butyl acrylate) (PU-PBA) have been prepared via miniemulsion polymerization. scientific.net In these systems, the ratio of butyl acrylate to the polyurethane prepolymer significantly influences the final properties; a lower BA ratio increases the glass transition temperature (Tg) and hardness of the resulting film. scientific.net

Furthermore, miniemulsion polymerization is an effective method for encapsulating inorganic nanoparticles within a polymer matrix. researcher.life Studies have demonstrated the synthesis of core-shell SiO₂/polymer composite microspheres using butyl acrylate and styrene as monomers. researcher.life Transmission electron microscopy (TEM) has confirmed the formation of a distinct core-shell structure under optimal conditions. researcher.life The technique also allows for the incorporation of other inorganic species like clay platelets, multiwall carbon nanotubes (MWCNTs), titanium dioxide (TiO₂), and iron oxides into a poly(butyl acrylate) matrix. mdpi.com The morphology of these hybrid nanoparticles, whether the inorganic component is homogeneously distributed, forms a Janus-like structure, or creates a core-shell, is heavily dependent on the miniemulsion formulation. mdpi.com

The type of surfactant used also plays a critical role. Anionic, cationic, and non-ionic emulsifiers have been studied, with the choice of emulsifier affecting the polymerization rate. researchgate.net For example, in the miniemulsion polymerization of butyl acrylate initiated by 2,2′-azobisisobutyronitrile, the maximum polymerization rate was found to vary depending on the emulsifier type. researchgate.net

Table 1: Research Findings in Miniemulsion Polymerization of Butyl Acrylate

| Nanostructured Material | Monomers/Components | Key Findings | Reference |

|---|---|---|---|

| Polyurethane-Poly(butyl acrylate) (PU-PBA) Hybrid Latexes | Butyl Acrylate (BA), Polyurethane prepolymer (PUV) | Decreasing the BA/PUV ratio increases the hardness and glass transition temperature (Tg) of the copolymer film. | scientific.net |

| SiO₂/Polymer Core-Shell Microspheres | Butyl Acrylate (BA), Styrene (St), SiO₂ nanoparticles | A clear core-shell structure was achieved under optimal conditions, including an emulsifier concentration of 30 mM and a SiO₂ content of 5 wt%. | researcher.life |

| Hybrid Nanoparticles | Butyl Acrylate (PBA), Clay platelets | Clay platelets can effectively cover the surface of PBA nanoparticles, a process facilitated by using cationic surfactants. | mdpi.com |

| Polymer-Grafted Graphene Oxide | n-Butyl Acrylate, Methyl Methacrylate (B99206), Graphene Oxide | Miniemulsion polymerization successfully encapsulated exfoliated graphene oxide inside the polymer matrix. | researchgate.net |

| Photoinduced Polymerization with Clay | Butyl Acrylate (BA), Sodium Montmorillonite (B579905) (clay) | UV-light initiation was studied with different surfactants (SDS and CTAB), showing complex polymerization kinetics with multiple nonstationary rate intervals. | tandfonline.com |

Gel Polymerization for High Molecular Weight Polymers

Gel polymerization is a technique utilized to produce high molecular weight polymers, which often manifest as a polymer gel in an aqueous medium. google.com This method is particularly relevant for water-soluble monomers but can be adapted for monomers like butyl acrylate to achieve specific properties. The process often involves polymerization within a structured medium, such as an emulsion gel, which can influence the reaction kinetics and the resulting polymer architecture.

A notable advancement is interface-initiated room-temperature polymerization in emulsion gels. mdpi.com This method has been used to prepare homopolymers of n-butyl acrylate and its copolymers with significantly higher molecular weights and narrower molecular mass distributions compared to conventional higher-temperature methods. mdpi.com For example, poly(butyl acrylate) synthesized at 20°C in an emulsion gel exhibited a weight average molecular mass of 757 kg/mol , compared to just 31 kg/mol for the polymer synthesized at 60°C. mdpi.com The polydispersity indices for polymers created at the lower temperature were impressively narrow, falling between 1.12 and 1.37. mdpi.com

The "gel effect," or autoacceleration, is a phenomenon where the polymerization rate increases as the reaction proceeds due to increased viscosity, which hinders chain termination reactions. ichtj.waw.plgoogle.com While this can lead to challenges in controlling the reaction, it is also a mechanism through which high molecular weight polymers are formed. In the context of pressure-sensitive adhesives (PSAs), controlling the gel content is crucial. rsc.org Research has focused on minimizing gel content while maintaining a high molecular weight to ensure good adhesive properties. rsc.org This can be achieved by using a combination of a crosslinker and a chain transfer agent in emulsion polymerization, which allows for the creation of highly branched polymer architectures with minimal gel content. rsc.org

Table 2: Comparison of Gel Polymerization Techniques for Butyl Acrylate

| Polymerization Technique | Key Parameters | Resulting Polymer Properties | Reference |

|---|---|---|---|

| Interface-Initiated Polymerization in Emulsion Gels | Polymerization at 20°C vs. 60°C | At 20°C, PBA molecular mass was 757 kg/mol with a polydispersity of 1.37. At 60°C, molecular mass was only 31 kg/mol. | mdpi.com |

| Adiabatic Batch Polymerization | Use of water-soluble monomers, optionally with crosslinkers. | Produces high molecular weight polymers (>100,000 g/mol), with K values from 180 to 300. Crosslinked polymers become insoluble. | google.com |

| Semi-batch Emulsion Copolymerization for PSAs | Use of crosslinker (EGDMA) and chain-transfer agent (2-EHTG) | Achieves minimal gel content (< a few percent) with a branched chain architecture, leading to good peel, shear, and tack adhesion. | rsc.org |

Radiation-Induced Polymerization for Crosslinked Systems

Radiation-induced polymerization is a powerful method that uses high-energy radiation, such as gamma rays or electron beams, to initiate polymerization without the need for chemical initiators or high temperatures. ichtj.waw.pliaea.org This technique can be applied to bulk monomers, solutions, or emulsions and is particularly effective for creating crosslinked polymer networks. iaea.org When alkyl acrylates like butyl acrylate are irradiated in bulk, chain transfer reactions lead to chain-branching and crosslinking, ultimately forming a three-dimensional gel network. researchgate.net

The efficiency of radiation-induced polymerization can be remarkably high. For the radiation-induced emulsion polymerization of butyl acrylate, the radiation-chemical yield (Gp value) can be as high as 10⁶ molecules per 100 eV, which is significantly more efficient than polymerization in bulk. iaea.org This high efficiency is attributed to the formation of additional radicals in the aqueous phase and a decrease in the termination rate. iaea.org Consequently, relatively low dose rates (0.1-1 Gy/s) are sufficient to achieve a high polymerization rate. iaea.org

Gamma radiation has been employed to polymerize n-butyl acrylate, resulting in a product that was insoluble in common solvents due to rapid crosslinking. metu.edu.tr The kinetics of this process are influenced by factors such as the total absorbed dose, dose rate, and temperature. researchgate.net For example, a study on the gamma irradiation of butyl acrylate found a linear relationship between monomer conversion and the irradiation temperature, with a calculated activation energy of 9.37 kJ/mol. researchgate.net

This method is also used to modify other polymers. For instance, gamma radiation has been used to graft poly(butyl acrylate) onto ethylene vinyl acetate (EVA) copolymers. nih.gov This modification improves the flow properties of crude oil by creating side chains that effectively interact with paraffin (B1166041) wax molecules. nih.gov Similarly, n-butyl acrylate has been used as a sensitizer (B1316253) in the radiation vulcanization of natural rubber latex, where it forms soft, rubbery chains that are covalently linked to the polyisoprene, reducing the required radiation dose. barc.gov.iniaea.org

Table 3: Findings in Radiation-Induced Polymerization of Butyl Acrylate

| Radiation Source/Type | System/Monomers | Key Findings | Reference |

|---|---|---|---|

| Gamma Radiation (⁶⁰Co) | Bulk n-butyl acrylate | The resulting polymer was insoluble due to a short autoacceleration time and rapid crosslinking. Chain transfer agents were used to control molecular weight. | metu.edu.tr |

| Gamma Radiation (⁶⁰Co) | Butyl acrylate polymerization | A linear relationship was found between conversion and temperature (25-70°C). The resulting crosslinked polymer showed efficiency in extracting organic solvents. | researchgate.net |

| High-Energy Radiation | Emulsion polymerization of butyl acrylate | The radiation-chemical yield (Gp) can reach 10⁶ molecules/100 eV, demonstrating much higher efficiency than bulk polymerization. | iaea.org |

| Gamma Radiation | Grafting of butyl acrylate onto ethylene vinyl acetate (EVA) | Successful grafting of p(BuA) onto EVA was confirmed, leading to improved pour point depression for crude oil. | nih.gov |

| Gamma Radiation (⁶⁰Co) | Natural rubber latex with n-butyl acrylate (nBA) as a sensitizer | nBA reduced the radiation dose required for vulcanization by forming soft, crosslinked chains that bundle with the rubber molecules. | barc.gov.iniaea.org |

Homopolymerization and Copolymerization Architectures of Butyl Acrylate

Synthesis and Characterization of Poly(n-Butyl Acrylate) Homopolymers

Poly(n-butyl acrylate) (PBA) is a rubbery, colorless, and transparent material known for its low glass transition temperature and durability, making it a suitable soft segment in thermoplastic elastomers. researchgate.net The synthesis of well-defined PBA homopolymers can be achieved through various controlled radical polymerization techniques.

One such method is Activators Generated by Electron Transfer (AGET) Atom Transfer Radical Polymerization (ATRP). researchgate.net In a typical AGET ATRP synthesis of PBA, ferric chloride hexahydrate (FeCl3·6H2O) and succinic acid can be used as a catalyst system, with ethyl 2-bromoisobutyrate as an initiator and ascorbic acid as a reducing agent. researchgate.netsid.ir The reaction is often carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures, for instance, 90°C. researchgate.netsid.ir Kinetic studies of this process reveal a linear increase in the molecular weight of the polymer with monomer conversion and a relatively narrow polydispersity index (PDI < 1.25) at conversions above 40%, which is indicative of a controlled polymerization. researchgate.netsid.ir The living character of the polymerization can be confirmed by chain extension experiments, where the molecular weight of the polymer increases after the addition of more monomer. sid.ir

Another controlled radical polymerization technique used for PBA synthesis is nitroxide-mediated polymerization (NMP) in a miniemulsion system. researchgate.net This method has been shown to produce PBA with molecular weight distributions typically between 1.2 and 1.4 for monomer conversions up to 80%. researchgate.net The resulting PBA can then be used as a macroinitiator for the synthesis of block copolymers. researchgate.net

The characterization of the synthesized PBA homopolymers is crucial to confirm their structure and properties. Techniques such as ¹H NMR and Fourier-transform infrared spectroscopy (FTIR) are used to verify the chemical structure of the polymer. sid.irconicet.gov.ar Gel permeation chromatography (GPC) is employed to determine the molecular weight and molecular weight distribution (PDI) of the polymer. researchgate.netsid.ir

A study on the graft copolymerization of n-butyl acrylate (B77674) from chitosan (B1678972) revealed that the glass transition temperature (Tg) of the poly(n-butyl acrylate) chains is influenced by the grafting process. conicet.gov.ar The Tg values were found to be higher than the reported -54°C for the homopolymer, suggesting reduced mobility of the pBuA chains due to the grafting. conicet.gov.ar

Table 1: Synthesis of Poly(n-butyl acrylate) Homopolymers via AGET ATRP

| Parameter | Value |

|---|---|

| Catalyst System | Ferric chloride hexahydrate (FeCl3·6H2O) / Succinic acid |

| Initiator | Ethyl 2-bromoisobutyrate |

| Reducing Agent | Ascorbic acid |

| Solvent | N,N-dimethylformamide (DMF) |

| Temperature | 90°C |

| Polydispersity Index (PDI) | < 1.25 (at conversion > 40%) |

This table summarizes the typical conditions for the synthesis of poly(n-butyl acrylate) homopolymers using the AGET ATRP method.

Copolymerization Strategies with Diverse Monomers

N-butyl acrylate (BA) is a versatile monomer that can be copolymerized with a wide range of other monomers to create polymers with tailored properties for various applications, including paints, coatings, adhesives, and sealants. gantrade.comsynthomer.com The copolymerization can be carried out using techniques like free-radical polymerization in emulsion, solution, or suspension. gantrade.com

Copolymers of n-butyl acrylate with acrylic acid (AA) and other carboxylic acids are of significant interest due to the introduction of functional carboxylic groups, which can enhance properties like adhesion and provide sites for cross-linking. gantrade.com

The synthesis of random copolymers of n-butyl acrylate and acrylic acid can be achieved through various polymerization methods. For instance, photoinduced graft polymerization of acrylic acid and n-butyl acrylate onto polyvinyl chloride has been reported. tandfonline.com In these systems, the degree of grafting was found to be higher for n-butyl acrylate or a mixture of acrylic acid and n-butyl acrylate compared to acrylic acid alone. tandfonline.com

The creation of alternating copolymers often requires specific strategies due to the reactivity ratios of the monomers. While true alternating copolymers are challenging to synthesize directly, structures with a high content of alternating dyads can be achieved. For example, the copolymerization of a bulky methacrylate (B99206) monomer with n-butyl acrylate can lead to a copolymer with a high degree of alternation due to steric hindrance. researchgate.netacs.org

Amphiphilic diblock copolymers of poly(n-butyl acrylate)-block-poly(acrylic acid) (PnBA-b-PAA) can be synthesized with a narrow molecular weight distribution (PDI ≤ 1.07) using Atom Transfer Radical Polymerization (ATRP). acs.org This process typically involves the polymerization of n-butyl acrylate and tert-butyl acrylate (tBA), followed by the selective acidolysis of the PtBA block to yield the PAA block. acs.org These block copolymers consist of a soft, hydrophobic PnBA block and a pH- and ionic strength-sensitive hydrophilic PAA block. acs.org

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful technique for synthesizing well-defined block copolymers. Amphiphilic PAA-b-P(BA-co-AA) block copolymers can be synthesized in situ via RAFT-mediated polymerization-induced self-assembly (PISA) in water or hydroalcoholic media. acs.org This is achieved by using a poly(acrylic acid) macromolecular RAFT agent with a trithiocarbonate (B1256668) reactive end-group. acs.org The combination of ATRP and RAFT through "click" chemistry has also been employed to create block copolymers. researchgate.net For instance, an azide-terminated poly(tert-butyl acrylate) synthesized by ATRP can be "clicked" with a propargyl-terminated poly(butyl acrylate) synthesized by RAFT to form a block copolymer. researchgate.net

The reactivity ratios of monomers are crucial parameters that determine the composition of the resulting copolymer. For the copolymerization of n-butyl acrylate (M1) and acrylic acid (M2), the reactivity ratios indicate the relative preference of a growing polymer chain ending in a particular monomer unit to add the same or the other monomer.

In the copolymerization of acrylic acid and butyl acrylate, the reactivity ratios have been determined, allowing for the calculation of the composition of the resulting terpolymers when a third monomer like acrylonitrile (B1666552) is included. dergipark.org.tr The composition of copolymers can be determined using techniques like titration to find the acrylic acid content. dergipark.org.tr

Studies on the copolymerization of n-butyl acrylate and acrylic acid under RAFT control have noted that these two monomers have close reactivity. acs.org The copolymerization of styrene (B11656) and acrylic acid has been studied under nitroxide-mediated polymerization, with reactivity ratios estimated to be rAA = 0.25 and rS = 0.93. squarespace.com

N-butyl acrylate is frequently copolymerized with other acrylate and methacrylate monomers to fine-tune the properties of the final polymer.

Methyl Methacrylate (MMA): The copolymerization of n-butyl acrylate (BA) and methyl methacrylate (MMA) is widely studied. scienceandtechnology.com.vnresearchgate.net The resulting BA/MMA copolymer combines the properties of both homopolymers, offering transparency, flexibility, and good adhesion. scienceandtechnology.com.vn The reactivity ratios for the BA/MMA system have been determined for both conventional and atom transfer radical copolymerization (ATRP), showing similar chemoselectivity in both processes. acs.org Kinetic studies have compared the copolymerization rates in conventional versus atom-transfer radical polymerization, noting opposite trends which are attributed to the different concentrations of propagating radicals. researchgate.net The synthesis of alternating BA/MMA copolymers has been achieved through a multi-step process involving the copolymerization of a bulky methacrylate with BA followed by post-polymerization modifications. researchgate.netacs.org

2-Ethylhexyl Acrylate (EHA): Copolymers of BA and EHA are used in applications like pressure-sensitive adhesives. gantrade.commdpi.com Increasing the 2-EHA content generally reduces the glass transition temperature of the copolymer. gantrade.commdpi.com Studies have shown that the ratio of BA to EHA affects properties like gel content and shear resistance. gantrade.com The bulk copolymerization reactivity ratios for BA/EHA have been determined to predict copolymer composition. engconfintl.org

Hydroxyethyl (B10761427) Acrylate (HEA): The radical copolymerization of BA and HEA has been investigated, with a focus on the influence of hydrogen bonding on the reaction kinetics. mdpi.com The presence of HEA can affect the relative incorporation rates of the monomers. mdpi.com The reactivity ratios for HEA and BA have been found to be close to one, indicating similar reactivity in copolymerization. kinampark.com

Fluoroalkyl Acrylates: Amphiphilic copolymers of acrylic acid and fluoroalkyl acrylates can be synthesized via RAFT polymerization. rsc.org These copolymers can then be used as macro-RAFT agents for the synthesis of triblock copolymers with n-butyl acrylate. rsc.org The copolymerization of 1,1-dihydroperfluoroheptyl methacrylate (FHMA) with BA has been studied, and the reactivity ratios were determined to be rFHMA = 3.15 and rBA = 0.38. capes.gov.br

Table 2: Reactivity Ratios of n-Butyl Acrylate (M1) with Various Comonomers (M2)

| Comonomer (M2) | r1 (n-BA) | r2 (Comonomer) | Polymerization Type |

|---|---|---|---|

| Methyl Methacrylate | 0.34 | 1.92 | Conventional |

| 2-Ethylhexyl Acrylate | - | - | Bulk Free-Radical |

| Hydroxyethyl Acrylate | 0.91 | 0.95 | Free-Radical |

| 1,1-dihydroperfluoroheptyl methacrylate | 0.38 | 3.15 | Solution |

This table presents the reactivity ratios for the copolymerization of n-butyl acrylate with various other monomers. A dash (-) indicates that the specific values were the subject of the study but not explicitly stated in the provided snippets. engconfintl.orgkinampark.comcapes.gov.brlgchemon.com

Copolymers with Styrenic Monomers (e.g., Styrene)

The copolymerization of butyl acrylate with styrenic monomers, particularly styrene, is a well-established method for creating polymers with a broad spectrum of properties. These copolymers are valued for their ability to blend the flexibility and low-temperature performance of poly(butyl acrylate) with the hardness and strength of polystyrene.

Atom transfer radical polymerization (ATRP) has been successfully employed to copolymerize styrene and n-butyl acrylate. acs.org Studies using a CuBr/4,4'-di(5-nonyl)-2,2'-bipyridine catalyst system have shown that the composition of the resulting copolymer is consistent with a simple terminal model and is not significantly affected by the initial concentrations of the catalyst or initiator, nor by the temperature. acs.org The monomer reactivity ratios, which indicate the preference of a growing polymer chain to add a monomer of the same or different type, have been determined for this system. acs.org

The resulting poly(butyl acrylate-co-styrene) copolymers exhibit thermal properties that are intermediate between those of the individual homopolymers. For instance, the glass transition temperature (Tg) of these copolymers can be tailored by adjusting the monomer feed ratio. The presence of both butyl acrylate and styrene units along the polymer chain leads to materials with tunable mechanical and thermal characteristics.

Graft copolymers of poly(butyl acrylate)-graft-polystyrene have also been synthesized via free-radical polymerization. nih.gov This process involves first copolymerizing glycidyl (B131873) methacrylate with butyl acrylate, followed by a polymer-analogous reaction with acrylic acid. The resulting backbone is then copolymerized with styrene. nih.gov This method allows for the creation of nanophase-separated blends that can be transparent and exhibit a desirable balance of tensile strength and elongation at break. nih.gov

The properties of butyl acrylate-styrene copolymers make them suitable for a variety of applications, including adhesives, coatings, and as toughening agents for other polymers. The ability to control the polymer architecture, from random to graft copolymers, provides a powerful tool for designing materials with specific performance attributes.

Table 1: Monomer Reactivity Ratios for Styrene/n-Butyl Acrylate Copolymerization

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Method | Catalyst System | Reference |

| Styrene | n-Butyl Acrylate | 0.68 - 0.82 | 0.22 - 0.26 | ATRP | CuBr/4,4'-di(5-nonyl)-2,2'-bipyridine | acs.org |

Copolymers with Nitrile Monomers (e.g., Acrylonitrile)

Butyl acrylate is frequently copolymerized with nitrile-containing monomers, such as acrylonitrile, to produce materials with enhanced chemical resistance, barrier properties, and mechanical strength. Acrylonitrile introduces polar nitrile groups into the polymer structure, which can lead to strong intermolecular interactions and improved performance characteristics.

The copolymerization of butyl acrylate and acrylonitrile can be carried out using various techniques, including emulsion and solution polymerization. dergipark.org.trresearchgate.net The reactivity ratios for the copolymerization of these two monomers have been determined, providing insight into the distribution of monomer units along the polymer chain. dergipark.org.tr

A notable application of this copolymer system is in the creation of core-shell graft copolymers, often referred to as ASA (acrylate-styrene-acrylonitrile) resins. In this architecture, a cross-linked poly(butyl acrylate) core provides toughness and impact resistance, while a shell of styrene-acrylonitrile copolymer imparts rigidity and chemical resistance. google.com The synthesis of these materials can be controlled by sequential monomer addition, where the core monomer (butyl acrylate) is polymerized first, followed by the shell monomers (styrene and acrylonitrile). google.com

Terpolymers of acrylic acid, butyl acrylate, and acrylonitrile are also of significant interest. These polymers combine the properties of all three monomers, resulting in materials that can be used in adhesives, coatings, and textiles. ontosight.ai The ratio of the monomers can be adjusted to tailor the polymer's strength, flexibility, and resistance to chemicals and heat. ontosight.ai

Table 2: Monomer Reactivity Ratios for Butyl Acrylate/Acrylonitrile Copolymerization

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Reference |

| Acrylonitrile | Butyl Acrylate | 1.00 ± 0.03 | 0.92 ± 0.01 | dergipark.org.tr |

Copolymers with Amide-Functional Monomers (e.g., N-(hydroxymethyl)acrylamide)

The incorporation of amide-functional monomers, such as N-(hydroxymethyl)acrylamide (NMA), into butyl acrylate copolymers introduces hydrophilicity and reactive sites for cross-linking. These copolymers are of interest for applications requiring adhesion, self-healing properties, and the ability to form hydrogels.

The copolymerization of n-butyl acrylate and NMA can be achieved through radical polymerization methods. acs.org The resulting poly(n-butyl acrylate-co-N-(hydroxymethyl)acrylamide) copolymers are amphiphilic, with the hydrophobic butyl acrylate segments providing flexibility and the hydrophilic NMA units offering sites for hydrogen bonding and cross-linking. acs.org The mechanical properties and self-healing efficiency of these materials can be tuned by adjusting the monomer ratio and the conditions for the self-cross-linking reaction. acs.org

The hydroxyl groups on the NMA units can undergo condensation reactions, leading to the formation of a cross-linked network. This property is particularly useful for creating materials that can self-heal, as the dynamic nature of the cross-links allows for the reformation of the network after damage. These copolymers have been shown to be transparent, elastic, and capable of autonomous self-healing, even underwater. acs.org

Other amide-functional monomers, such as acrylamide (B121943), have also been copolymerized with butyl acrylate. These copolymers find use in various applications, including as binders in textile printing and as components in pressure-sensitive adhesives.

Table 3: Properties of Poly(n-butyl acrylate-co-N-(hydroxymethyl)acrylamide) Copolymers

| Monomer Ratio (BA:NMA) | Self-Healing Efficiency | Mechanical Properties | Cross-linking Mechanism | Reference |

| Varies | Tunable | Elastic, Transparent | Thermal-triggered self-cross-linking | acs.org |

Copolymers with Diverse Vinyl Monomers and Unsaturated Polyesters

Butyl acrylate's versatility extends to its copolymerization with a wide range of other vinyl monomers and unsaturated polyesters. scribd.comrudolf-group.co.idjamorin.com This allows for the creation of a vast library of copolymers with tailored properties for specific applications.

Common vinyl comonomers for butyl acrylate include:

Vinyl acetate (B1210297): Copolymerization with vinyl acetate is used to produce latexes for paints and adhesives, where the butyl acrylate improves flexibility and water resistance. scribd.com

Vinyl chloride and vinylidene chloride: These copolymers are used in coatings and specialty plastics, with butyl acrylate acting as an internal plasticizer. scribd.comjamorin.com

Maleic acid esters: Incorporation of maleic acid esters can enhance adhesion and provide sites for further reactions. scribd.comjamorin.com

Methacrylates: Copolymerization with various methacrylates allows for fine-tuning of the glass transition temperature and mechanical properties. scribd.comjamorin.com

Butyl acrylate can also be copolymerized with unsaturated polyesters and drying oils. scribd.comjamorin.com In these systems, the butyl acrylate is incorporated into the polyester (B1180765) network, imparting flexibility and impact resistance to the final cured product. These materials are often used in reinforced plastics and composites.

The choice of comonomer and the polymerization conditions significantly influence the final properties of the copolymer. By carefully selecting the comonomers and their ratios, it is possible to design polymers with a specific balance of hardness, flexibility, tack, and chemical resistance.

Complex Polymer Architectures: Terpolymers, Star Polymers, Graft Copolymers

Beyond simple linear copolymers, butyl acrylate is a key component in more complex polymer architectures, including terpolymers, star polymers, and graft copolymers. These advanced structures offer unique properties and functionalities not achievable with linear copolymers.

Terpolymers: Butyl acrylate is often included as one of the three monomers in a terpolymer to impart flexibility and hydrophobicity. ontosight.ai For example, terpolymers of methacrylic acid, butyl acrylate, and vinyl acetate are synthesized to create materials with a balance of acidity, flexibility, and polarity for use in coatings, adhesives, and biomedical applications. ontosight.ai Another example is the terpolymer of butyl methacrylate, butyl acrylate, and acrylic acid, which has been modified to exhibit significant absorption of water, saline solutions, and toxic metal ions. tandfonline.com

Star Polymers: Star-shaped polymers consisting of a central core with multiple radiating arms of poly(butyl acrylate) or its derivatives have been synthesized. These architectures are of interest for applications such as drug delivery and advanced coatings due to their unique solution properties and high functionality. figshare.com Star polymers can be prepared using techniques like atom transfer radical polymerization (ATRP), with the "core-first" or "arm-first" approach. figshare.comresearchgate.net For instance, star-shaped poly(acrylic acid) has been synthesized by first creating star-shaped poly(tert-butyl acrylate) and then hydrolyzing the tert-butyl ester groups. researchgate.net

Graft Copolymers: Graft copolymers feature a main polymer backbone with one or more side chains of a different polymer. Poly(butyl acrylate) can serve as either the backbone or the grafted side chains. For example, poly(butyl acrylate)-graft-polystyrene copolymers have been prepared, where polystyrene chains are grafted from a poly(butyl acrylate) backbone. nih.gov These materials can exhibit nanophase separation, leading to transparent and tough materials. nih.gov In another approach, butyl acrylate has been grafted from a poly(vinyl chloride) (PVC) backbone using ATRP, resulting in internally plasticized PVC with improved thermal stability. researchgate.net

Characterization Techniques and Structure Property Relationships of Butyl Acrylate Polymers

Molecular Architecture and Compositional Analysis

The macroscopic properties of butyl acrylate (B77674) polymers are intricately linked to their molecular weight, composition, and the arrangement of monomer units within the polymer chains.

Determination of Molecular Weight and Molecular Weight Distribution (Gel Permeation Chromatography, Size Exclusion Chromatography, Viscometry)

The molecular weight and its distribution are fundamental parameters that significantly influence the mechanical and rheological properties of polymers.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) is the most widely used technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of butyl acrylate polymers. mdpi.comcmu.eduresearchgate.net The technique separates polymer molecules based on their hydrodynamic volume in solution. For instance, a poly(n-butyl acrylate) sample was reported to have an average Mw of approximately 99,000 g/mol as determined by GPC. sigmaaldrich.com In another study, poly(n-butyl acrylate) macroinitiators with Mn values of 12,500, 17,100, and 28,000 g/mol and low PDIs (1.05-1.09) were synthesized and characterized by SEC, indicating a well-controlled polymerization process. mdpi.com The choice of eluent is crucial; for example, tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) have been used, with polystyrene standards for calibration. cmu.edu It's important to note that the determined molecular weights can vary depending on the eluent and calibration standards used. cmu.edu

Viscometry offers a simpler, classical method to obtain information about the average molecular weight of a polymer through the measurement of its solution viscosity. While not providing the detailed distribution like GPC/SEC, it can be a valuable tool for routine analysis.

Table 1: Molecular Weight Data for Various Poly(butyl acrylate) Systems

| Polymer System | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) | Characterization Technique | Reference |

|---|---|---|---|---|---|

| Poly(n-butyl acrylate) | - | ~99,000 | - | GPC | sigmaaldrich.com |

| Poly(n-butyl acrylate) macroinitiator | 32,290 | - | 1.17 | GPC (THF eluent) | cmu.edu |

| Poly(n-butyl acrylate) macroinitiator | 44,220 | - | 1.13 | GPC (DMF eluent) | cmu.edu |

| Poly(n-butyl acrylate) macroinitiator | 14,650 | - | 1.20 | GPC (THF eluent) | cmu.edu |

| Poly(n-butyl acrylate) macroinitiator | 18,850 | - | 1.11 | GPC (DMF eluent) | cmu.edu |

| Poly(n-butyl acrylate) | 6,947 | 7,544 | 1.086 | SEC | polymersource.ca |

| Poly(n-butyl acrylate) diol | 2,000 | - | - | GPC | researchgate.net |

| PBA-b-P(MMA-r-S) | 12,500 | - | 1.08 | SEC | mdpi.com |

| PBA-b-P(MMA-r-S) | 17,100 | - | 1.09 | SEC | mdpi.com |

| PBA-b-P(MMA-r-S) | 28,000 | - | 1.05 | SEC | mdpi.com |

Analysis of Chemical Composition Distribution (Titration, Liquid Chromatography, Gradient-Size Exclusion Chromatography, On-line NMR Spectroscopy)

For copolymers of butyl acrylate, understanding the distribution of the different monomer units along the polymer chain is critical as it affects properties like glass transition temperature and solubility.

Titration can be employed for the analysis of copolymers containing functional monomers, such as acrylic acid. For example, the acid content in a butyl acrylate-acrylic acid copolymer can be determined through acid-base titration.

High-Performance Liquid Chromatography (HPLC) , particularly gradient HPLC, is a powerful technique for separating copolymers based on their chemical composition. scispace.com By using a gradient of solvents with different polarities, copolymers with varying monomer ratios can be separated. This technique can be coupled with other detectors like Fourier Transform Infrared Spectroscopy (FTIR) for online analysis of the composition of the separated fractions. scispace.com For instance, a gradient of hexane-toluene-2-butanone on a silica (B1680970) gel stationary phase has been used to separate styrene-butyl acrylate copolymers. scispace.com

Thermal Field-Flow Fractionation (ThFFF) coupled with online detectors like multi-angle light scattering (MALS) and differential refractive index (dRI) can simultaneously determine the molecular weight and composition of copolymers like polystyrene-poly(n-butyl acrylate) (PS-PBA). nih.gov

Elucidation of Polymer Microstructure and Stereoregularity (Tacticity)

The stereochemical arrangement of monomer units, or tacticity, has a profound impact on the physical properties of polymers. For poly(butyl acrylate), tacticity influences properties such as the glass transition temperature.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹³C NMR, is a highly sensitive method for characterizing the stereochemical structure of acrylic polymers. tandfonline.com The chemical shift of the carbonyl carbon in the ¹³C NMR spectrum is particularly sensitive to the configurational sequences of the monomer units, allowing for detailed analysis at the pentad and even heptad level. tandfonline.com By comparing the experimental spectra with simulated spectra based on statistical models (e.g., Bernoulli or Markov statistics), the relative amounts of different tactic sequences (isotactic, syndiotactic, atactic) can be quantified. tandfonline.comresearchgate.net For example, studies on poly(tert-butyl acrylate) have shown that the carbonyl signal provides sufficient resolution for detailed sequence distribution analysis. tandfonline.com Two-dimensional (2D) NMR techniques, such as HSQC and HMBC, can provide even more detailed structural information and help in assigning complex and overlapping signals in the ¹H and ¹³C NMR spectra of poly(n-butyl acrylate). iupac.org

End-Group Analysis of Polymer Chains (e.g., by LC−ESI−MS2)

The nature of the end-groups of polymer chains provides valuable information about the initiation and termination mechanisms of the polymerization process. wikipedia.org

Mass Spectrometry (MS) , especially when coupled with liquid chromatography (LC) and equipped with soft ionization techniques like Electrospray Ionization (ESI), is a powerful tool for end-group analysis. acs.org LC-ESI-MS/MS allows for the separation of polymer chains followed by their mass analysis and fragmentation, which helps in identifying the chemical structures of the end-groups. acs.org This technique has been successfully applied to the end-group analysis of poly(methyl methacrylate-r-butyl acrylate) copolymers, revealing that β-scission and radical transfer to the solvent are significant processes during polymerization. acs.org Other methods for end-group analysis include NMR spectroscopy and vibrational spectroscopy (FTIR and Raman). wikipedia.org For polymers prepared by controlled radical polymerization techniques like ATRP, end-group analysis confirms the presence of the terminal halogen atom, which is crucial for subsequent chain extension or modification reactions. rsc.orgmdpi.com

Spectroscopic and Thermal Characterization

Spectroscopic and thermal analysis techniques provide further insights into the chemical structure and thermal behavior of butyl acrylate polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR for Structural Elucidation and Composition Confirmation)

NMR spectroscopy is an indispensable tool for the structural characterization of butyl acrylate polymers. researchgate.netdntb.gov.ua

¹H NMR spectroscopy is routinely used to confirm the successful synthesis of poly(butyl acrylate) and its copolymers. researchgate.netasianpubs.org The relative molar composition of copolymers can be calculated by comparing the integrated areas of the characteristic peaks of the different monomer units. researchgate.netasianpubs.orgniscair.res.in For instance, in a styrene-butyl acrylate copolymer, the composition can be determined by comparing the signals of the aromatic protons of styrene (B11656) with those of the butyl group of butyl acrylate. mdpi.com

¹³C NMR spectroscopy provides detailed information about the polymer backbone and side chains. researchgate.net It is particularly useful for quantifying branching in poly(alkyl acrylates) and for studying the tacticity of the polymer chain, as discussed in section 5.1.3. tandfonline.comresearchgate.net Quantitative ¹³C NMR can be used to identify and quantify different carbon environments, including quaternary carbons at branch points. researchgate.net

Table 2: Characteristic NMR Chemical Shifts for Poly(n-butyl acrylate)

| Nucleus | Group | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | -O-CH ₂- (ester) | ~4.0 | asianpubs.org |

| ¹H | -CH - (backbone) | ~2.2 | asianpubs.org |

| ¹H | -CH ₂- (backbone) | ~1.8, ~1.5 | asianpubs.org |

| ¹H | -CH ₂- (butyl) | ~1.6 | asianpubs.org |

| ¹H | -CH ₂- (butyl) | ~1.4 | asianpubs.org |

| ¹H | -CH ₃ (butyl) | ~0.9 | asianpubs.org |

| ¹³C | C=O (carbonyl) | ~175 | tandfonline.com |

| ¹³C | -O-C H₂- (ester) | ~64 | researchgate.net |

| ¹³C | -C H- (backbone) | ~41 | researchgate.net |

| ¹³C | -C H₂- (backbone) | ~35 | researchgate.net |

| ¹³C | -C H₂- (butyl) | ~30 | researchgate.net |

| ¹³C | -C H₂- (butyl) | ~19 | researchgate.net |

| ¹³C | -C H₃ (butyl) | ~13 | researchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying the functional groups present in butyl acrylate polymers and confirming successful polymerization. The FTIR spectrum of poly(n-butyl acrylate) exhibits characteristic absorption bands that serve as fingerprints for its chemical structure.

Key characteristic peaks for poly(n-butyl acrylate) include:

C=O Stretching: A strong absorption band is consistently observed around 1730-1737 cm⁻¹, which is characteristic of the carbonyl group in the ester functionality of the acrylate monomer. sid.irmedcraveonline.comscielo.org.mx

C-H Stretching: Aliphatic C-H stretching vibrations from the butyl group and the polymer backbone are visible in the region of 2870-2960 cm⁻¹. medcraveonline.comscielo.org.mx Specifically, peaks around 2957 cm⁻¹ and 2869 cm⁻¹ can be attributed to the -CH₃ and -CH₂- groups, respectively. scielo.org.mx

C-O-C Stretching: The stretching vibrations of the C-O-C single bonds of the ester group appear in the fingerprint region, typically around 1260 cm⁻¹ and 1158 cm⁻¹. medcraveonline.comscielo.org.mx

-CH₂ Bending: A characteristic peak near 1242 cm⁻¹ is associated with the -CH₂ groups. scielo.org.mx

In studies involving copolymers or composites, FTIR is used to verify the incorporation of all components. For instance, in composites of poly(n-butyl acrylate) with cellulose (B213188) nanowhiskers, the spectra show the characteristic peaks of both PBA and cellulose, confirming their interaction. scielo.org.mx Similarly, in terpolymers containing methyl methacrylate (B99206) and acrylamide (B121943), the spectrum displays the characteristic bands of each monomer unit, such as the –NH stretching vibration from acrylamide around 3400 cm⁻¹. medcraveonline.com

Interactive Table:

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to determine the glass transition temperature (Tg) and other thermal transitions, such as melting points, in butyl acrylate polymers. The Tg is a critical parameter as it defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

For poly(n-butyl acrylate), the Tg is typically found to be well below room temperature. Reported values vary depending on the molecular weight and specific experimental conditions, but are often in the range of -15°C to -55°C. polymersource.carevmaterialeplastice.ro For example, one study reported a Tg of -15°C for a poly(n-butyl acrylate) sample. polymersource.ca In copolymers of 2-hydroxyethyl methacrylate and n-butyl acrylate, the Tg can be tailored by adjusting the comonomer ratio. nih.gov

DSC analysis of poly(n-butyl acrylate) composites with gypsum has shown that the Tg of the composite (-56.1°C) is slightly higher than that of the pure polymer (-60°C), indicating some interaction between the polymer and the filler. revmaterialeplastice.ro Similarly, in core-shell nanoparticles of poly(n-butyl acrylate) and polystyrene, DSC can distinguish the individual glass transitions of the core and shell materials. scielo.br In some cases, DSC is also used to assess the melting point of crystalline domains within the polymer structure; for instance, a melting point of 392.72°C has been reported for a sample of n-butyl acrylate polymer. ekb.eg

Interactive Table:

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of butyl acrylate polymers by measuring the change in mass of a sample as a function of temperature. This analysis provides information on the onset of degradation, the temperature of maximum degradation rate, and the amount of residual char at high temperatures.

Studies on poly(n-butyl acrylate) have shown that it possesses good thermal stability. For instance, TGA curves indicate that significant weight loss for poly(n-butyl acrylate) does not begin until temperatures reach around 220°C to 250°C. ekb.egncsu.edu One investigation found that the major decomposition of poly(butyl acrylate) nanoparticles occurred at approximately 332°C. ikm.org.my The degradation process is often associated with the scission of the ester groups. ikm.org.my

Interactive Table:

X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM) for Nanostructure and Morphology Analysis

X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM) are powerful techniques for investigating the nanostructure and morphology of butyl acrylate polymers and their composites. XRD provides information on the crystalline or amorphous nature of the material, while TEM allows for direct visualization of the polymer's morphology at the nanoscale.

XRD analysis of poly(n-butyl acrylate) prepared by anionic polymerization has shown diffuse rings, indicating a largely amorphous structure, though some stereoregular forms can exhibit discrete rings suggesting some level of order. capes.gov.br In the case of silver nanoparticles synthesized using butyl acrylate as a stabilizer, XRD patterns confirmed a face-centered cubic structure with an average crystallite size between 9.51 and 11.83 nm. nih.gov For composites of poly(styrene-co-butyl acrylate) with modified montmorillonite (B579905) clay, XRD revealed partially exfoliated structures at low clay loadings and intercalated structures at higher loadings. researchgate.net

TEM is frequently used to observe the morphology of nanoparticles and composites. For instance, TEM has been used to visualize the core-shell structure of poly(n-butyl acrylate)-polystyrene nanoparticles. scielo.br In studies of silver nanoparticles stabilized with butyl acrylate, TEM images showed spherical particles with an average size of 16.27 nm. nih.gov TEM has also been instrumental in confirming the morphology of poly(styrene-butyl acrylate) composite nanoparticles, showing their size distribution and the effect of encapsulation. researchgate.net

Mechanical and Surface Properties Investigations

Understanding the mechanical and surface properties of butyl acrylate polymers is crucial for their application. Techniques such as Dynamic Mechanical Analysis (DMA) provide insights into their viscoelastic behavior, while studies on crosslinking density and gel content reveal how to tailor their mechanical performance.

Dynamic Mechanical Analysis (DMA) for Viscoelastic Behavior (Storage Modulus, Loss Modulus, Tan Delta)

Dynamic Mechanical Analysis (DMA) is a key technique for characterizing the viscoelastic properties of polymers, including the storage modulus (G' or E'), loss modulus (G'' or E''), and the tangent of the phase angle (tan δ). The storage modulus represents the elastic response and energy storage of the material, while the loss modulus represents the viscous response and energy dissipation. The tan δ, the ratio of the loss modulus to the storage modulus, is a measure of the material's damping capability.

For poly(2-methoxyethyl acrylate)-based polyurethane, DMA revealed that the storage modulus increased significantly with increasing molecular weight. rsc.org In another study, poly(butyl acrylate) elastomers with dangling chains of controlled lengths exhibited pronounced viscoelastic relaxation, with tan δ values greater than 1 at specific frequencies. acs.org The relaxation time was found to be proportional to the square of the molecular weight of the dangling chains. acs.org

DMA is also used to determine the glass transition temperature, which is often identified by the peak of the tan δ curve. For copolymers of 2-hydroxyethyl methacrylate with n-butyl acrylate, DMA was used to determine the glass transition temperature of the dry polymers (xerogels). nih.gov

Impact of Crosslinking Density and Gel Content on Mechanical Performance

The mechanical performance of butyl acrylate polymers can be significantly enhanced through crosslinking. The crosslinking density and the resulting gel content (the insoluble fraction of the crosslinked polymer) are critical parameters that dictate the material's strength, elasticity, and solvent resistance.

Increasing the crosslinking density in poly(n-butyl acrylate) networks generally leads to a decrease in the average molecular weight between crosslinks, which in turn increases the modulus of the material. chemrxiv.org However, it can also decrease the extensibility. chemrxiv.org Studies on poly(butyl methacrylate-co-butyl acrylate) latex films showed that increasing the level of the crosslinking agent, ethylene (B1197577) glycol dimethacrylate (EGDMA), limited the extent of polymer interdiffusion between latex particles. acs.org Even at 4 mol% EGDMA, significant polymer diffusion still occurred. acs.org Crosslinked latex particles can form tough elastomeric films with high tensile strength and significant elongation at break. acs.org

In pressure-sensitive adhesives based on poly(n-butyl acrylate-co-methacrylic acid), the content of the crosslinking agent was found to have a significant impact on the adhesive properties. A balance between loop tack, peel force, and shear resistance could be achieved by optimizing the crosslinker concentration, which is closely related to the gel content and viscoelastic behavior of the polymer. tandfonline.com The introduction of dynamic crosslinking through hindered urea (B33335) bonds in poly(n-butyl acrylate) nanocomposites has been shown to impart excellent reprocessing and shape memory properties. mdpi.com

Analysis of Surface Activity, Film Formation, and Barrier Properties (e.g., Water Vapor Permeability, Water Uptake, Water Contact Angle)

The performance of butyl acrylate polymers in applications such as coatings, adhesives, and films is intrinsically linked to their surface and barrier properties. These characteristics are governed by the polymer's chemical composition, morphology, and the conditions under which films are formed.

Surface Activity and Film Formation

The formation of a continuous polymer film from a latex dispersion is a multi-step process that begins with the evaporation of water, leading to the close packing of latex particles. scielo.org.pe Subsequently, the particles deform and coalesce, a process driven by capillary and polymeric forces, which allows for the interdiffusion of polymer chains across particle boundaries. scielo.org.peustc.edu.cn The ultimate morphology and integrity of the film are highly dependent on factors such as the polymer's glass transition temperature (Tg), the drying temperature, and the rate of solvent (water) evaporation. scielo.org.pearxiv.org For instance, copolymers of styrene and butyl acrylate have been successfully formed into films by drying the corresponding latexes at temperatures of 25, 50, and 75°C over several days. scielo.org.pe